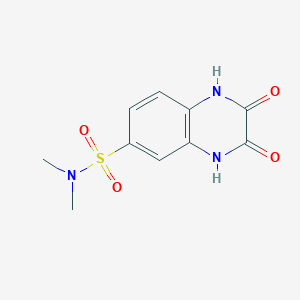
N,N-二甲基-2,3-二氧代-1,2,3,4-四氢喹喔啉-6-磺酰胺
描述
N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is a useful research compound. Its molecular formula is C10H11N3O4S and its molecular weight is 269.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
DPP-4 抑制剂和降血糖药
含有 1,4-二甲基-2,3-二氧代-1,2,3,4-四氢喹喔啉-6-磺酰胺骨架的化合物被发现是很有前途的选择性二肽基肽酶-IV (DPP-4) 抑制剂和体内降血糖剂 . 这些化合物显示出显著的 DPP-4 抑制活性,导致胰岛素分泌刺激,从而达到降血糖效果 .
糖尿病治疗
相同的化合物也已用于治疗糖尿病 (DM),这是一个主要的全球健康问题 . 这些化合物在刺激胰岛素分泌方面显示出潜力,这对于 DM 的管理至关重要 .
药代动力学研究
这些化合物已用于药代动力学研究。 例如,化合物 10a 被放射性标记,形成 131 I-SQ 化合物 10a 以研究这组化合物的药代动力学特征 .
生物分布研究
已对这些化合物进行了生物分布研究。 生物分布模式击中目标蛋白,因为示踪剂主要积累在分泌 DPP-4 的内脏器官中 .
分子对接研究
已对这些化合物进行了分子对接研究,将某些化合物的显著 DPP-4 抑制活性与其在 DPP-4 活性口袋中的良好拟合相关联 .
分子动力学研究
作用机制
Target of Action
The primary target of N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is the enzyme dipeptidyl peptidase-IV (DPP-4) . DPP-4 is a protein that is involved in glucose metabolism, and it plays a crucial role in the regulation of insulin secretion .
Mode of Action
N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide: interacts with DPP-4 by fitting nicely into the active pocket of the enzyme . This interaction inhibits the activity of DPP-4, leading to an increase in the levels of incretin hormones, which stimulate insulin secretion .
Biochemical Pathways
The inhibition of DPP-4 by N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide affects the incretin pathway . Incretin hormones, such as GLP-1 and GIP, are responsible for stimulating insulin secretion. By inhibiting DPP-4, the degradation of these hormones is prevented, leading to increased insulin secretion and improved glucose control .
Pharmacokinetics
The pharmacokinetic properties of N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide indicate efficient oral bioavailability . The compound obeys Lipinski’s rule, which suggests good absorption and permeation . The biodistribution pattern shows that the compound mainly accumulates in the visceral organs where DPP-4 is secreted at high levels .
Result of Action
The result of the action of N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is the stimulation of insulin secretion, leading to improved glucose control . This makes it a promising agent for the treatment of conditions like type 2 diabetes mellitus .
属性
IUPAC Name |
N,N-dimethyl-2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4S/c1-13(2)18(16,17)6-3-4-7-8(5-6)12-10(15)9(14)11-7/h3-5H,1-2H3,(H,11,14)(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIHFCGZSMNUAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)NC(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
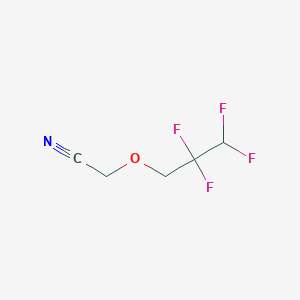


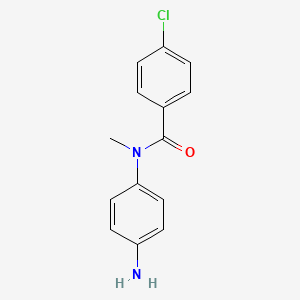
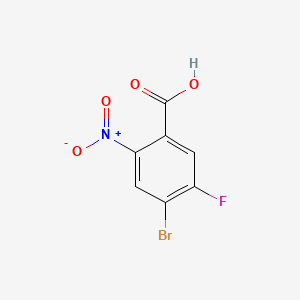

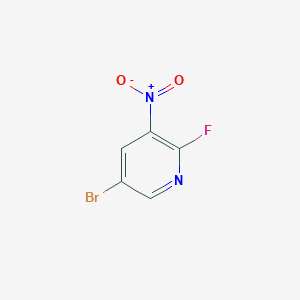
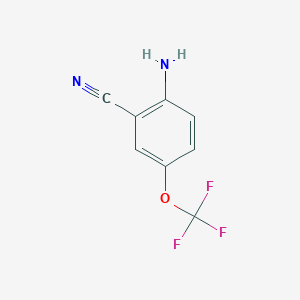
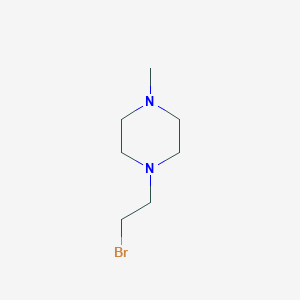
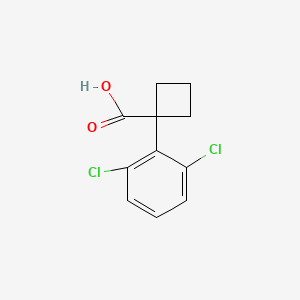
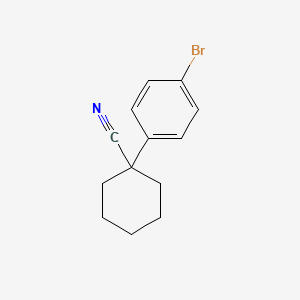
![2-carbamothioyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B1519035.png)
![[2-(Tert-butoxy)phenyl]methanamine](/img/structure/B1519040.png)

